Slower Nucleophilic Reactivity Compared to Phenyl, Allyl, and Benzyl Isothiocyanates
Cyclohexyl isothiocyanate exhibits the slowest reaction rate with 1-octanol among a series of common isothiocyanates, directly impacting its utility in stepwise syntheses where controlled reactivity is paramount [1].
| Evidence Dimension | Relative Reaction Rate with 1-octanol at 120°C |
|---|---|
| Target Compound Data | Slowest relative rate |
| Comparator Or Baseline | Benzyl, phenyl, allyl, ethyl, n-butyl, n-hexyl, isobutyl isothiocyanates (all faster) |
| Quantified Difference | Ranked last in relative rate order: benzyl > phenyl > allyl > ethyl > n-butyl > n-hexyl > isobutyl > cyclohexyl [1] |
| Conditions | Reaction with excess 1-octanol in o-dichlorobenzene at 120°C, first-order kinetics with respect to isothiocyanate concentration [1] |
Why This Matters
This kinetic profile dictates that cyclohexyl isothiocyanate is the preferred choice for synthetic schemes requiring a more electrophilically tempered, less reactive isothiocyanate building block.
- [1] The kinetics of the reaction of organic isothiocyanates with 1-octanol in o-dichlorobenzene. (1962). Canadian Journal of Chemistry, 40(12), 2369-2375. https://doi.org/10.1139/v62-361 View Source
